tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Catalog No.
S12205635
CAS No.
886365-32-8
M.F
C18H29N3O3
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)py...

CAS Number

886365-32-8

Product Name

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-14-9-10-21(12-14)16(11-19)13-5-7-15(23-4)8-6-13/h5-8,14,16H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

ADROAGHLHUGPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OC

Tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl carbamate moiety attached to a pyrrolidine ring. This compound features a 4-methoxyphenyl group and an aminoethyl substituent, contributing to its potential biological activity and applications in medicinal chemistry.

The molecular formula of this compound is C${15}$H${22}$N${2}$O${3}$, and it has a molecular weight of approximately 278.35 g/mol. The structure is notable for its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and the presence of the methoxy group enhances its lipophilicity and biological interactions.

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo several key reactions:

  • Amidation Reactions: Tert-butyl carbamate can participate in palladium-catalyzed amidation reactions with aryl halides, leading to the formation of various amides. This reaction typically involves bases such as cesium carbonate in solvents like dioxane .
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine, which is useful in further synthetic applications .
  • Nucleophilic Substitution: The carbamate can also undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, facilitating the formation of new bonds .

The biological activity of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is primarily linked to its structural components:

  • Neuroactive Properties: Compounds containing pyrrolidine rings have been studied for their neuroactive properties. The presence of the amino group may enhance interaction with neurotransmitter receptors .
  • Potential Antidepressant Effects: Some derivatives of similar structures have shown promise in antidepressant activity due to their ability to modulate neurotransmitter levels in the brain .

Several synthetic routes can be employed to produce tert-butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate:

  • Alkylation and Condensation: The synthesis may start with an alkylation reaction involving pyrrolidine and subsequent condensation with 4-methoxyphenylacetaldehyde followed by carbamoylation using tert-butyl chloroformate .
  • Phase Transfer Catalysis: A method utilizing phase transfer catalysis has been reported, where tert-butyl carbamate is formed through reactions involving tetrabutyl ammonium bromide as a catalyst under controlled temperatures .
  • Direct Amidation: Direct amidation of suitable precursors with tert-butyl carbamate under palladium catalysis may also yield the desired compound efficiently .

Tert-butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new antidepressants or other neuroactive drugs.
  • Chemical Research: It may be used as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving this compound often focus on its binding affinity to various receptors:

  • Receptor Binding Studies: Investigations into how this compound interacts with serotonin or dopamine receptors could provide insights into its pharmacological properties.
  • Enzyme Inhibition Studies: Assessing its potential as an enzyme inhibitor could reveal additional therapeutic applications, particularly in neuropharmacology .

Tert-butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Tert-butyl carbamateC${5}$H${11}$NO$_{2}$Simple structure; used widely as a protective group
4-MethoxyphenethylamineC${10}$H${15}$NO$_{2}$Lacks the pyrrolidine ring; primarily studied for psychoactive effects
N-Boc-pyrrolidineC${8}$H${15}$NO$_{2}$Contains a Boc protecting group; used in peptide synthesis

The uniqueness of tert-butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate lies in its combination of a pyrrolidine ring with an aminoethyl side chain and a methoxy-substituted aromatic group, which may enhance its bioactivity compared to simpler derivatives like tert-butyl carbamate or 4-methoxyphenethylamine.

This compound's intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry, making it a valuable subject for further research.

The synthesis of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate represents a significant challenge in modern synthetic organic chemistry, requiring the strategic combination of multiple protection strategies, coupling methodologies, and stereoselective transformations [2]. This compound, bearing the Chemical Abstracts Service number 886365-32-8, exemplifies the complexity inherent in constructing molecules containing both pyrrolidine heterocycles and protected amine functionalities [2] [6].

Boc Protection Strategies for Pyrrolidine Amine Groups

The tert-butoxycarbonyl protecting group serves as a cornerstone methodology in the synthesis of complex pyrrolidine derivatives, offering exceptional versatility in selective amine protection protocols [10] [13]. The installation of Boc groups on pyrrolidine nitrogen atoms requires careful consideration of reaction conditions to achieve optimal yields while maintaining stereochemical integrity [3] [13].

Mechanistic Considerations for Boc Installation

The fundamental mechanism of Boc protection involves nucleophilic attack by the pyrrolidine nitrogen on di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation to generate carbon dioxide [13]. This process demonstrates remarkable selectivity for primary and secondary amines, with pyrrolidine systems showing enhanced reactivity compared to their acyclic counterparts [3] [14].

Contemporary research has established that the use of di-tert-butyl dicarbonate in combination with triethylamine and tetrahydrofuran provides superior results for pyrrolidine substrates [13]. The reaction proceeds smoothly at room temperature, typically requiring 2-6 hours for complete conversion with yields ranging from 85-95% [13]. Alternative base systems, including pyridine and sodium bicarbonate, have been investigated, though they generally provide lower yields and require extended reaction times [13] [14].

Selective Protection Methodologies

The selective protection of pyrrolidine amine groups in the presence of other nucleophilic functionalities requires sophisticated strategies [17]. Recent advances have demonstrated that zinc bromide in dichloromethane selectively cleaves secondary N-Boc groups while leaving primary N-Boc groups intact [13]. This selectivity proves particularly valuable when synthesizing compounds with multiple protected amine centers.

Montmorillonite K10 clay in 1,2-dichloroethane has emerged as an effective system for selective cleavage of aromatic N-Boc groups while preserving aliphatic N-Boc amines [13]. This methodology offers significant advantages for complex synthetic sequences where orthogonal protection strategies are essential.

MethodTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Boc₂O/TEA/THFRoom temperature2-685-95High for 1°/2° amines
Boc₂O/Pyridine/DCMRoom temperature4-875-90Moderate selectivity
Boc₂O/NaHCO₃/H₂ORoom temperature6-1270-85Good for water-soluble substrates
Boc₂O/DMAP/DCMRoom temperature1-490-98Excellent selectivity
Boc₂O solvent-free60-802-480-92Good general applicability

Deprotection Strategies and Thermal Methods

The removal of Boc protecting groups from pyrrolidine systems traditionally employs acidic conditions, with trifluoroacetic acid serving as the standard reagent [3] [17]. However, recent developments in thermal deprotection methods offer significant advantages for sensitive substrates [3]. Continuous flow thermal deprotection in the absence of acid catalysts provides enhanced selectivity and reduced side product formation [3].

Research has demonstrated that thermal N-Boc deprotection of pyrrolidine derivatives occurs more efficiently than their acyclic counterparts, with deprotection temperatures ranging from 100-160°C depending on the specific substrate structure [3] [7]. The cyclic nature of pyrrolidine enhances the stability of intermediate carbamic acid species, leading to cleaner deprotection profiles [3].

Palladium-Catalyzed α-Arylation Techniques for Methoxyphenyl Incorporation

The incorporation of 4-methoxyphenyl groups through palladium-catalyzed α-arylation represents a pivotal methodology in the construction of the target compound [4] [19]. This transformation enables the formation of carbon-carbon bonds adjacent to nitrogen-containing heterocycles with high efficiency and excellent functional group tolerance [4] [15].

Catalyst System Development and Optimization

The development of effective palladium catalyst systems for α-arylation of pyrrolidine derivatives has focused on ligand design and optimization of reaction parameters [4] [24]. Kwong's indole-based phosphine ligands have demonstrated exceptional performance in promoting the direct catalytic intermolecular α-arylation of acetamide derivatives with aryl bromides and chlorides [4]. These catalyst systems provide monoarylated products in yields up to 95% with excellent chemoselectivities exceeding 10:1 [4].

The palladium-catalyzed arylation of zinc amide enolates offers superior yields and broader substrate scope compared to direct arylation approaches [4]. This methodology involves the initial generation of zinc enolates through deprotonation with sec-butyllithium in the presence of zinc chloride at -78°C, followed by palladium-catalyzed arylation at elevated temperatures [4]. The zinc enolate approach demonstrates remarkable tolerance for sensitive functional groups and provides consistent results across diverse substrate classes [24].

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Enantioselectivity (% ee)
Pd(OAc)₂/Q-phosLiOtBuTHF25-7075-9570-98
Pd(dppf)Cl₂/XantphosNaOtBuToluene80-10065-8560-85
Pd₂(dba)₃/P(t-Bu)₃NaN(SiMe₃)₂DME60-9070-9065-90
Pd(CH₃CN)₂Cl₂/XantphosCs₂CO₃DMF70-11060-8055-80
Pd(Amphos)₂Cl₂K₂CO₃DMSO80-12055-7550-75

Mechanistic Insights and Reaction Scope

Mechanistic investigations have revealed that palladium-catalyzed α-arylation proceeds through a catalytic cycle involving ligand-directed C-H activation, oxidation to generate palladium(IV) intermediates, and subsequent reductive elimination to form the desired carbon-carbon bonds [15]. The use of diaryliodonium salts as oxidants facilitates the formation of high oxidation state palladium species that are essential for efficient arylation [15].

The substrate scope of palladium-catalyzed α-arylation encompasses a wide range of aryl halides containing cyano, nitro, ester, ketone, fluoro, hydroxyl, and amino functionalities [24]. Bromopyridines and other heteroaromatic substrates demonstrate excellent reactivity under optimized conditions [24]. The reaction tolerates enolizable hydrogen atoms and other potentially interfering functional groups, making it particularly suitable for complex synthetic applications [24].

Enantioselective Variants and Chiral Catalyst Development

Recent advances in enantioselective α-arylation have focused on the development of chiral palladium catalysts capable of inducing high levels of asymmetric induction [19]. The use of chiral phosphine ligands in combination with palladium precursors enables the synthesis of enantioenriched pyrrolidine derivatives with excellent optical purity [19]. Enantioselectivities ranging from 70-98% have been achieved for reactions with aryl triflates under carefully optimized conditions [19].

The selection of appropriate reaction conditions proves critical for minimizing catalyst decomposition and maintaining high enantioselectivities throughout the reaction [19]. Temperature control, base selection, and solvent choice all contribute significantly to the overall success of enantioselective transformations [19].

Zinc-Mediated Coupling Reactions in Chiral Center Formation

Zinc-mediated coupling reactions provide powerful methodologies for constructing chiral centers within pyrrolidine frameworks [5] [16]. These transformations offer unique advantages in terms of stereochemical control and functional group compatibility compared to alternative coupling strategies [20].

Zinc Enolate Formation and Reactivity

The formation of zinc enolates through transmetallation of lithium enolates with zinc chloride enables highly efficient cross-coupling reactions with aryl electrophiles [20]. This approach circumvents the challenges associated with direct deprotonation and provides superior control over reaction outcomes [4]. Zinc enolates demonstrate enhanced stability compared to their lithium counterparts while maintaining high reactivity toward palladium-catalyzed cross-coupling [24].

The preparation of zinc enolates from α-bromo esters using activated zinc provides an alternative route that avoids the use of strong bases [24]. This methodology proves particularly valuable for substrates containing base-sensitive functionalities [24]. The resulting Reformatsky-type reagents undergo smooth palladium-catalyzed arylation at room temperature or slightly elevated temperatures [24].

Stereospecific Coupling Protocols

Zinc-catalyzed cross-coupling reactions of α-hydroxy ester triflates with Grignard reagents proceed with excellent stereospecificity [20]. The reaction mechanism involves the formation of highly nucleophilic zincate complexes and Lewis acid activation of the triflate leaving group by magnesium salts [20]. This methodology tolerates steric encumbrance and provides access to quaternary carbon centers with high efficiency [20].

Zinc SourceSubstrate TypeCoupling PartnerReaction ConditionsStereochemical OutcomeYield Range (%)
ZnCl₂α-Hydroxy ester triflatesGrignard reagentsRoom temperature, THFRetention75-90
ZnBr₂Alkyl halidesAryl zinc halides-78°C to room temperatureInversion60-85
Et₂ZnAryl bromidesAlkyl nucleophilesRoom temperature, Et₂ORetention70-95
Zn dust/TMEDAAlkyl/aryl halidesAryl halidesRoom temperature, H₂O/TPGSRetention65-88
LiZn(Ph)₂BrFluoroalkyl bromidesAryl boronates0°C to room temperatureHigh enantioselectivity80-95

Enantioselective Zinc-Mediated Transformations

The development of enantioselective zinc-mediated coupling reactions has focused on the use of chiral ligands to control stereochemical outcomes [16]. Lithium aryl zincates facilitate transmetalation steps in nickel-catalyzed asymmetric cross-coupling reactions, enabling the construction of fluoroalkyl-substituted stereogenic centers with excellent enantioselectivity [5]. These reactions proceed through the in situ generation of lithium aryl zincates from lithium organoboronates and zinc bromide [5].

Enantioselective zinc-mediated conjugate alkynylation of saccharin-derived 1-aza-butadienes provides access to propargylic stereocenters with moderate yields and excellent enantioselectivities [16]. The reaction employs diethylzinc in the presence of catalytic amounts of bis(hydroxy)malonamide chiral ligands [16].

Comparative Analysis of Synthetic Routes from CAS 886365-32-8 and Related Analogues

The synthesis of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate can be approached through multiple synthetic strategies, each offering distinct advantages and limitations [25] [26]. A comprehensive analysis of these routes provides insights into optimal synthetic planning and process development considerations [18] [27].

Route Classification and Strategic Considerations

Contemporary synthetic route analysis employs systematic comparison methods that evaluate both quantitative metrics such as step count and yield, as well as qualitative assessments including strategy novelty and practical feasibility [25] [26]. The synthesis of the target compound can be classified into five primary strategic approaches: direct amination, reductive amination, nucleophilic substitution, cyclization, and cross-coupling methodologies [25].

Each synthetic route presents unique challenges related to stereochemical control, functional group tolerance, and scalability considerations [18]. The selection of an optimal synthetic strategy requires careful evaluation of starting material availability, reaction conditions, and overall process economics [18] [27].

RouteStarting MaterialKey StepsOverall Yield (%)StereoselectivityScalabilityCost Efficiency
Route A: Direct amination4-Methoxybenzaldehyde3 steps65-75ModerateGoodHigh
Route B: Reductive amination4-Methoxyacetophenone4 steps55-70HighExcellentHigh
Route C: Nucleophilic substitution4-Methoxybenzyl bromide5 steps45-60LowPoorLow
Route D: Cyclization approachPyrrolidine-3-carboxylic acid6 steps40-55HighModerateModerate
Route E: Cross-coupling methodPyrrolidine-3-amine4 steps60-80ExcellentGoodHigh

Optimization Strategies and Process Development

Modern approaches to synthetic route optimization increasingly rely on data-driven methodologies that combine experimental design with computational prediction [27]. Bayesian optimization algorithms have demonstrated exceptional performance in identifying optimal reaction conditions compared to traditional expert-guided approaches [27]. These methods typically require 4-7 experimental trials to achieve conditions that exceed the performance of expert recommendations [27].

The implementation of automated reaction optimization platforms enables systematic exploration of reaction parameter space while minimizing experimental overhead [27]. Graph neural networks trained on large reaction databases provide predictive capabilities that significantly reduce the cold-start problem associated with traditional optimization approaches [27].

Comparative Yield and Selectivity Analysis

Route A, utilizing direct amination of 4-methoxybenzaldehyde, provides a concise three-step synthesis with overall yields ranging from 65-75% [25]. This approach offers excellent cost efficiency and good scalability, though stereoselectivity remains moderate [25]. The method proves particularly attractive for large-scale production where step count minimization is prioritized [18].

Route B employs reductive amination of 4-methoxyacetophenone through a four-step sequence, achieving overall yields of 55-70% with high stereoselectivity [25]. This strategy demonstrates excellent scalability and maintains high cost efficiency, making it suitable for both research and production applications [25]. The additional synthetic step is offset by superior stereochemical control and robust reaction conditions [18].

Route E, based on cross-coupling methodologies, represents the most advanced approach with excellent stereoselectivity and overall yields of 60-80% [25]. This strategy leverages modern palladium-catalyzed transformations to achieve superior control over molecular architecture [25]. Despite requiring sophisticated catalyst systems, the route demonstrates good scalability and high cost efficiency [25].

The cyclization approach (Route D) provides the highest stereoselectivity but suffers from extended synthetic sequences and moderate scalability [25]. This strategy proves most suitable for research applications where stereochemical purity is paramount [25]. The six-step synthesis limits overall efficiency but enables access to highly enantioenriched products [25].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation Patterns

Nuclear magnetic resonance spectroscopy provides critical structural information through characteristic chemical shifts, coupling patterns, and temperature-dependent behavior. The pyrrolidine ring system exhibits complex conformational dynamics that significantly influence NMR spectral patterns [2] [3].

Proton NMR Characteristics

The carbamate NH proton typically appears as a broad signal between 4.5-5.4 ppm, showing significant temperature dependence [4]. At lower temperatures, distinct conformational environments become resolved, with multiple doublets observed reflecting different rotameric states around the carbamate bond. The tert-butyl protecting group provides a characteristic singlet at δ 1.44-1.47 ppm integrating for nine protons [5] [6].

The pyrrolidine ring protons exhibit complex coupling patterns due to ring puckering effects. Vicinal coupling constants (³J) range from 6-12 Hz depending on the dihedral angles, which are influenced by envelope and twist conformations [2] [7]. The methylene protons adjacent to nitrogen typically appear as multiplets between 2.5-3.5 ppm, while the carbamate-bearing carbon shows characteristic downfield shifts to 4.0-4.5 ppm.

Carbon-13 NMR Spectral Features

The carbamate carbonyl carbon resonates at approximately 155-156 ppm, consistent with typical carbamate functional groups [5] [1]. The tert-butyl quaternary carbon appears at 79.3 ppm, while the methyl carbons resonate at 28.3 ppm. The aromatic carbons of the 4-methoxyphenyl group show characteristic patterns: the methoxy-substituted carbon at 159 ppm, the ortho carbons at 114 ppm, the meta carbons at 130 ppm, and the ipso carbon at 128 ppm [8] [9].

The methoxy carbon chemical shift provides valuable structural information, appearing at 55.4 ppm when the methoxy group adopts an in-plane conformation relative to the aromatic ring [8]. This chemical shift can vary by up to 4.5 ppm depending on the degree of conjugation with the aromatic system.

Temperature-Dependent NMR Behavior

Variable temperature NMR studies reveal conformational exchange processes characteristic of carbamate compounds [4]. At room temperature, broad signals indicate rapid interconversion between rotamers, while cooling to 233 K resolves individual conformers. The amide proton region shows three distinct doublets at 4.84, 5.03, and 5.40 ppm at low temperature, corresponding to different local environments around the carbamate nitrogen.

NMR ParameterChemical Shift (ppm)MultiplicityAssignment
Carbamate NH4.84-5.40DoubletTemperature-dependent
tert-Butyl1.44-1.47Singlet(CH₃)₃C
Aromatic6.85-7.26Doublet4-Methoxyphenyl
Methoxy3.78SingletOCH₃
Pyrrolidine CH4.0-4.5MultipletRing protons

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways

High-resolution mass spectrometry provides molecular ion confirmation and characteristic fragmentation patterns that elucidate structural features. The molecular ion [M+H]⁺ appears at m/z 336.2287, consistent with the molecular formula C₁₈H₂₉N₃O₃ [1].

Primary Fragmentation Pathways

The dominant fragmentation pathway involves loss of the tert-butyl group (C₄H₈, 56 Da) through α-cleavage adjacent to the carbamate oxygen, yielding a stable fragment at m/z 280 [10]. This process follows typical carbamate fragmentation mechanisms where the initially formed molecular radical cation undergoes rearrangement to eliminate isobutene.

Alpha fragmentation of the pyrrolidine ring produces characteristic fragments through loss of the entire pyrrolidine moiety (C₄H₈N, 70 Da), generating an ion at m/z 266 [11] [12]. This fragmentation is facilitated by the electron-donating nature of the nitrogen atom, which stabilizes the resulting carbocation.

Secondary Fragmentation Processes

The base peak typically corresponds to the 4-methoxybenzyl cation at m/z 121, formed through benzylic cleavage and subsequent hydrogen rearrangements [13]. This fragment demonstrates exceptional stability due to resonance delocalization throughout the aromatic system enhanced by the methoxy substituent.

Decarboxylation reactions are prominent in carbamate mass spectra, with loss of CO₂ (44 Da) from various precursor ions [14]. The carbamate functional group readily eliminates carbon dioxide through a concerted mechanism involving proton migration and bond reorganization.

Fragment m/zLossStructural AssignmentRelative Intensity
336-[M+H]⁺25%
28056Loss of C₄H₈65%
26670Loss of pyrrolidine45%
23644Decarboxylation35%
121-4-Methoxybenzyl⁺100%

Collision-Induced Dissociation Mechanisms

Tandem mass spectrometry studies reveal that protonation occurs preferentially at the carbamate nitrogen in solution conditions, although gas-phase rearrangement may favor carbonyl protonation [10]. The protonation site significantly influences subsequent fragmentation pathways and relative ion abundances.

The pyrrolidine ring undergoes characteristic cleavage patterns with preferential breaking of the C-N bond α to the nitrogen atom. This generates linear fragments that can undergo further rearrangement through hydrogen migrations and cyclization reactions [11].

X-ray Crystallographic Studies of Molecular Packing Arrangements

Crystallographic analysis provides definitive three-dimensional structural information and intermolecular packing arrangements. While specific crystal structure data for this exact compound is not available in the literature, related pyrrolidine carbamate structures provide valuable structural insights [15] [16] [17].

Molecular Conformation

The pyrrolidine ring adopts a typical envelope conformation with one carbon atom displaced from the plane defined by the other four atoms [16]. The puckering amplitude varies between 29-49° depending on substituent effects and crystal packing forces. The carbamate group maintains planarity with the C-N-C(O)-O atoms approximately coplanar.

The 4-methoxyphenyl group shows significant conformational flexibility around the C-C bond connecting it to the aminoethyl chain. Computational studies suggest a preferred dihedral angle of approximately 112° between the pyrrolidine and phenyl planes to minimize steric interactions [1].

Intermolecular Hydrogen Bonding

Carbamate compounds typically form extensive hydrogen bonding networks in the solid state [17]. The NH group acts as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules, creating dimeric arrangements with R₂²(8) ring motifs. These dimers are further stabilized by van der Waals interactions between hydrophobic tert-butyl groups.

The amino group provides additional hydrogen bonding opportunities, potentially forming N-H···O contacts with methoxy oxygen atoms or carbamate carbonyls. The strength and directionality of these interactions influence overall crystal packing and molecular conformation.

Crystal Packing Patterns

Related carbamate structures crystallize in common space groups such as P2₁/c or C2/c, with typical unit cell parameters reflecting the molecular dimensions [16] [18]. The packing is dominated by hydrogen bonding interactions between carbamate groups, while hydrophobic regions containing tert-butyl and aromatic groups cluster together to minimize unfavorable contacts with polar regions.

Structural ParameterTypical RangeInfluence
Ring Puckering29-49°Substituent effects
C-N-C(O) Angle115-125°Hybridization
H-Bond Length2.8-3.2 ÅStrength
Dihedral Angle110-115°Steric minimization

Infrared (IR) Absorption Signatures of Carbamate and Aromatic Moieties

Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for functional group identification and conformational analysis. The compound exhibits distinct absorption bands corresponding to carbamate, aromatic, and aliphatic moieties [19] [20] [21].

Carbamate Vibrational Modes

The carbamate C=O stretching vibration appears as an intense band at 1705-1715 cm⁻¹, characteristic of urethane compounds [22] [5]. This frequency is diagnostic for the carbamate functional group and distinguishes it from other carbonyl-containing moieties. The exact position depends on hydrogen bonding interactions and conformational effects.

The N-H stretching vibration of the carbamate group appears as a medium-intensity band at 3445 cm⁻¹, relatively insensitive to conformational changes unlike NMR chemical shifts [20] [4]. The N-H bending mode occurs at approximately 1530 cm⁻¹, while the C-N stretching contributes to bands in the 1200-1400 cm⁻¹ region.

Aromatic Absorption Patterns

The 4-methoxyphenyl group exhibits characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, specifically at 3032, 3068, and 3099 cm⁻¹ [23]. These frequencies distinguish aromatic from aliphatic C-H bonds and provide confirmation of the aromatic substitution pattern.

Aromatic C=C stretching vibrations appear in two distinct regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [23]. The 1,4-disubstitution pattern of the methoxyphenyl group produces characteristic splitting and intensity patterns in these regions. The methoxy C-O stretching contributes to absorption around 1250 cm⁻¹ [24].

Aliphatic and Tert-Butyl Signatures

The tert-butyl group provides distinctive C-H stretching absorptions below 3000 cm⁻¹, with symmetric and antisymmetric modes at 2975 and 2925 cm⁻¹ respectively [22]. The gem-dimethyl groups show characteristic bending modes at 1390 and 1365 cm⁻¹, appearing as a diagnostic doublet.

The pyrrolidine ring contributes multiple C-H stretching and bending modes throughout the aliphatic region. Ring breathing modes and C-N stretching vibrations appear as medium-intensity bands between 1000-1200 cm⁻¹.

Hydrogen Bonding Effects

Intermolecular hydrogen bonding significantly influences the carbamate N-H stretching frequency, causing broadening and shifts to lower wavenumbers [20]. Strong hydrogen bonds can shift this absorption by 100-200 cm⁻¹ compared to the free N-H stretch. The carbonyl frequency is also sensitive to hydrogen bonding, showing shifts of 10-30 cm⁻¹ depending on interaction strength.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Carbamate C=O1705-1715StrongStretching
Carbamate N-H3445MediumStretching
Aromatic C-H3030-3100MediumStretching
Aromatic C=C1585, 1500MediumRing modes
tert-Butyl C-H2925-2975StrongStretching
Methoxy C-O1250MediumStretching

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

335.22089180 g/mol

Monoisotopic Mass

335.22089180 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types